molecular formula C20H14BrN3OS B11531968 1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone

1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone

Cat. No.: B11531968
M. Wt: 424.3 g/mol
InChI Key: VJNUYEKOGPVBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone is a complex organic compound that features a unique structure combining bromophenyl, naphthylimino, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include bromobenzene, naphthylamine, and thiadiazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2-(1-naphthylimino)-1,3,4-thiadiazole: Similar structure but lacks the ethanone group.

    4-(4-Bromophenyl)-5-(1-naphthylimino)-1,3,4-thiadiazole: Similar structure but lacks the ethanone group and has a different substitution pattern.

Uniqueness

1-(4-(4-Bromophenyl)-5-(1-naphthylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14BrN3OS

Molecular Weight

424.3 g/mol

IUPAC Name

1-[4-(4-bromophenyl)-5-naphthalen-1-ylimino-1,3,4-thiadiazol-2-yl]ethanone

InChI

InChI=1S/C20H14BrN3OS/c1-13(25)19-23-24(16-11-9-15(21)10-12-16)20(26-19)22-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3

InChI Key

VJNUYEKOGPVBTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=NC2=CC=CC3=CC=CC=C32)S1)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.